molecular formula C18H22N2O3 B2941085 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one CAS No. 898411-47-7

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one

Cat. No.: B2941085
CAS No.: 898411-47-7
M. Wt: 314.385
InChI Key: PPRVYBTZADXAJG-UHFFFAOYSA-N
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Description

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features an isoquinolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is to start with the isoquinolinone core and introduce the 2-oxoethoxy and 4-methylpiperidin-1-yl groups through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoquinolinone core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinolinone derivatives with different substituents on the core structure. Examples include:

  • 2-methyl-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)isoquinolin-1(2H)-one analogs with different piperidine ring substitutions.
  • Isoquinolinone derivatives with different alkyl or aryl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-6-10-20(11-7-13)17(21)12-23-16-5-3-4-15-14(16)8-9-19(2)18(15)22/h3-5,8-9,13H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRVYBTZADXAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC3=C2C=CN(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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